2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Chiral chromatography Impurity profiling Pharmacopeia compliance

This compound is the (E)-stereoisomer of dehydrodonepezil, chemically defined as (E)-2-[(1-benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one. It is universally recognized as Donepezil EP Impurity F and Donepezil USP Related Compound A.

Molecular Formula C24H27NO3
Molecular Weight 377.5 g/mol
CAS No. 145546-80-1
Cat. No. B192805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
CAS145546-80-1
Synonyms(E)-2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-1H-Inden-1-one;  2-(1-Benzylpiperidin-4-ylmethylidene)-5,6-dimethoxyindan-1-one
Molecular FormulaC24H27NO3
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC
InChIInChI=1S/C24H27NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3/b20-12+
InChIKeyLPMOTUSFDTTWJL-UDWIEESQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Yellow Solid

2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (CAS 145546-80-1) – Product-Standard Identity for Donepezil Impurity F


This compound is the (E)-stereoisomer of dehydrodonepezil, chemically defined as (E)-2-[(1-benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one. It is universally recognized as Donepezil EP Impurity F and Donepezil USP Related Compound A [1]. Synthesized as a dehydrogenation by-product of donepezil, it serves as a pharmacopeial reference standard traceable to USP 1224992 and EP monographs . Its molecular formula is C24H27NO3 with a molecular weight of 377.48 g/mol [1].

Why a Generic ‘Dehydrodonepezil’ Cannot Replace the Specific (E)-Isomer Reference Standard (CAS 145546-80-1)


Impurity profiling in the pharmaceutical industry demands exact stereochemical identity because pharmacopeial acceptance criteria are isomer-specific. Commercial Donepezil Dehydro Impurity is frequently supplied as an E/Z mixture (CAS 120014-07-5), whereas regulatory monographs explicitly designate the (E)-isomer (CAS 145546-80-1) as the reference standard for system suitability testing . Substituting one for the other introduces quantification errors in HPLC analysis due to different chromatographic retention times and UV response factors [1]. Moreover, the USP and EP monographs specify acceptance limits solely for the (E)-isomer (Donepezil Related Compound A), making generic substitution non‑compliant with regulatory filings [1].

Quantitative Differentiation Evidence: 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (CAS 145546-80-1) Versus Closest Analogs


Stereochemical Identity: (E)-Isomer Versus the Commercial E/Z Mixture

The target compound is the geometrically pure (E)-isomer (CAS 145546-80-1), whereas the most common alternative is an E/Z mixture (CAS 120014-07-5). The (E)‑isomer is the sole stereoisomer specified in the USP monograph as Donepezil Related Compound A . Using the E/Z mixture instead of the pure (E)-isomer can alter the relative retention time and produce a split peak in reversed‑phase HPLC, leading to misidentification of impurities and failure of system suitability tests .

Chiral chromatography Impurity profiling Pharmacopeia compliance

Pharmacopeial Acceptance Limit: Donepezil Related Compound A Versus Other Specified Impurities

The British Pharmacopoeia (BP) and USP monographs for Donepezil Hydrochloride set a maximum allowable limit of NMT 0.10% for Donepezil Related Compound A, which is half the limit for Desbenzyl donepezil (NMT 0.20%) and Hydroxydonepezil (NMT 0.20%) [1]. This tighter specification elevates the importance of this particular impurity standard for accurate quantification and batch release testing.

Pharmaceutical quality control Impurity specification Regulatory compliance

Certified Reference Material Purity: USP/EP Traceability Versus Uncertified Analogs

Commercial lots of Donepezil Related Compound A (CAS 145546-80-1) are certified as pharmaceutical secondary standards with purity NLT 98% (e.g., Sigma‑Aldrich PHR2023, traceable to USP 1224992 and EP standards) . In contrast, generic dehydrodonepezil sold as a research chemical often lacks batch‑specific certificates of analysis and may contain up to 5–10% of the (Z)-isomer or other process impurities .

Reference standard certification ISO 17034 Analytical method validation

Enzymatic Inhibitory Activity: Mixed‑Type AChE Inhibition Profile Versus Donepezil

BRENDA enzyme database records (2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one as a rigid donepezil analog displaying mixed‑type inhibition of acetylcholinesterase from Tetronarce californica [1]. This contrasts with donepezil, which exhibits purely competitive, reversible inhibition with an IC50 of 6.7 nM against human AChE . The shift to mixed‑type inhibition may confer differential binding kinetics relevant for structure‑based drug design.

Acetylcholinesterase inhibition Structure‑activity relationship Enzyme kinetics

High-Value Application Scenarios for 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (CAS 145546-80-1)


Pharmaceutical QC: HPLC System Suitability Standard for Donepezil Drug Substance and Drug Product

The compound serves as the primary reference standard for the ‘Donepezil Related Compound A’ peak in the organic impurity test mandated by USP, EP, and BP monographs. Its use ensures that the HPLC system meets resolution and peak symmetry requirements before batch analysis [1].

Analytical Method Development and Validation (AMV/AMQ)

During forced degradation studies of donepezil, the (E)-dehydro impurity must be accurately identified and quantified. The certified reference material with traceable purity (NLT 98%) enables reliable linearity, accuracy, and precision validation of stability‑indicating HPLC methods .

Regulatory Submission Support (ANDA/NDA)

Generic pharmaceutical manufacturers must demonstrate that their donepezil product contains Donepezil Related Compound A at levels not exceeding NMT 0.10%. This specific isomer standard is essential for generating system suitability reports and comparative dissolution profiles required by FDA and EMA [2].

Structure‑Activity Relationship (SAR) Studies of Cholinesterase Inhibitors

The compound’s documented mixed‑type AChE inhibition profile, compared to the purely competitive inhibition of donepezil, makes it a useful probe molecule for investigating the peripheral anionic site of acetylcholinesterase in academic drug discovery programs [3].

Quote Request

Request a Quote for 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.